molecular formula C7H11NaO7 B8256427 sodium;(4S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate

sodium;(4S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate

Cat. No.: B8256427
M. Wt: 230.15 g/mol
InChI Key: MSQCUKVSFZTPPA-CKZYQMRASA-M
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Description

Sodium;(4S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(4S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of a suitable oxane derivative followed by the introduction of sodium ions to form the sodium salt. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium;(4S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases to facilitate the replacement of the methoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Sodium;(4S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives due to its functional properties.

Mechanism of Action

The mechanism of action of sodium;(4S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium gluconate: Similar in structure but lacks the methoxy group.

    Sodium ascorbate: Contains multiple hydroxyl groups but has a different ring structure.

    Sodium citrate: Contains carboxylate groups but lacks the oxane ring.

Uniqueness

Sodium;(4S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate is unique due to its specific combination of hydroxyl and methoxy groups attached to an oxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

sodium;(4S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3?,4?,5?,7?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQCUKVSFZTPPA-CKZYQMRASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C([C@H](C(C(O1)C(=O)[O-])O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NaO7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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